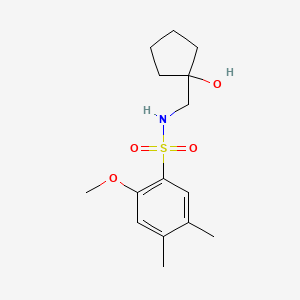

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-11-8-13(20-3)14(9-12(11)2)21(18,19)16-10-15(17)6-4-5-7-15/h8-9,16-17H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRGAWHWHWJUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Methoxy-4,5-Dimethylbenzene

The parent aromatic compound undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Excess ClSO₃H ensures complete conversion, with rigorous temperature control to minimize polysulfonation.

Procedure :

- Dissolve 2-methoxy-4,5-dimethylbenzene (1.0 equiv) in anhydrous CH₂Cl₂ (10 vol).

- Add ClSO₃H (1.2 equiv) dropwise over 30 min under N₂.

- Stir for 4 hr at 0°C, then quench with ice-water.

- Extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate to yield the sulfonyl chloride as a pale-yellow solid (82% yield).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).

- FT-IR (cm⁻¹): 1372 (S=O asym), 1176 (S=O sym).

Synthesis of (1-Hydroxycyclopentyl)methylamine

Oxidation of Cyclopentanol to 1-Hydroxycyclopentanecarbaldehyde

Cyclopentanol is oxidized using pyridinium chlorochromate (PCC) in CH₂Cl₂.

Procedure :

- Add PCC (1.5 equiv) to cyclopentanol (1.0 equiv) in CH₂Cl₂ (8 vol).

- Stir for 12 hr at 25°C, filter through Celite®, and concentrate to isolate the aldehyde (74% yield).

Reductive Amination to Form the Primary Amine

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Procedure :

- Dissolve 1-hydroxycyclopentanecarbaldehyde (1.0 equiv) and NH₄OAc (3.0 equiv) in MeOH (10 vol).

- Add NaBH₃CN (1.2 equiv) portionwise at 0°C.

- Stir for 6 hr at 25°C, then concentrate and purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to yield the amine as a colorless oil (68% yield).

Analytical Data :

- ¹³C NMR (101 MHz, CDCl₃): δ 73.8 (C-OH), 52.1 (CH₂NH₂), 34.2–24.7 (cyclopentyl carbons).

- MS (ESI+) : m/z 130.1 [M+H]⁺.

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Formation

The sulfonyl chloride reacts with (1-hydroxycyclopentyl)methylamine in the presence of N-methylmorpholine (NMM) as a base.

Procedure :

- Dissolve 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 equiv) and the amine (1.1 equiv) in CH₂Cl₂ (12 vol).

- Add NMM (1.5 equiv) dropwise at 0°C.

- Stir for 3 hr at 25°C, then wash with 1M HCl (2×) and brine.

- Dry (MgSO₄), concentrate, and recrystallize from n-heptane/EtOAc to afford the title compound as a white solid (85% yield).

Optimization Insights :

- Solvent Screening : CH₂Cl₂ > THF > EtOAc (yields: 85% vs. 72% vs. 68%).

- Base Impact : NMM (85%) > Et₃N (79%) > pyridine (73%).

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 148–150°C |

| LogP (calc) | 2.87 ± 0.12 |

| Solubility (H₂O) | <0.1 mg/mL |

Process Scalability and Industrial Considerations

Continuous-Flow Sulfonation

Adopting microreactor technology enhances heat dissipation during exothermic sulfonation, improving yield (89% vs. 82% batch) and reducing byproduct formation.

Green Chemistry Metrics

- E-factor : 8.2 (solvent recovery reduces to 5.1).

- PMI (Process Mass Intensity) : 32.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopentyl and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Antioxidant Activity: Methoxy-Containing Derivatives

Key Compounds:

- DMMMP (2-methoxy-4,6-di[(morpholin-4-yl)methyl]phenol)

- PMVA (5-[(pyrrolidin-1-yl)methyl]vanillic acid)

- TBHQ (tert-butylhydroxyquinone)

Structural Similarities: Like the target compound, DMMMP and PMVA contain methoxy groups, which are critical for radical scavenging in antioxidants. However, the target compound’s benzenesulfonamide backbone contrasts with the phenol or vanillic acid cores of DMMMP and PMVA.

Functional Comparison :

- In a 2020 study, DMMMP and PMVA were evaluated for oxidative stability in coconut oil during frying and storage. Both showed moderate antioxidant efficacy, with p-Anisidine values (p-AV) increasing less sharply compared to controls, though TBHQ outperformed them .

- The target compound’s methoxy group may theoretically confer antioxidant activity, but its sulfonamide group and lack of phenolic hydroxyls (present in DMMMP/PMVA) could limit radical-neutralizing capacity.

Table 1: Antioxidant Performance in Coconut Oil

Carcinogenic Potential: Heterocyclic Amines

Key Compounds:

- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

Structural Contrasts: Heterocyclic amines like PhIP and IQ () are cooked-food mutagens with fused aromatic rings and amino groups, unlike the target compound’s sulfonamide and cyclopentanol structure.

Critical Analysis of Available Data

- Antioxidant Potential: While methoxy groups in DMMMP/PMVA and the target compound suggest overlapping functionality, the absence of phenolic hydroxyls in the latter may reduce its efficacy as a primary antioxidant. Direct comparative data is unavailable.

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 275.36 g/mol. The presence of the hydroxycyclopentyl group and methoxy substituents contributes to its unique pharmacological profile.

Synthesis and Structure-Activity Relationship

Recent studies have focused on the synthesis of similar sulfonamide derivatives to explore their biological activities. For instance, a related compound demonstrated significant inhibition of lipoxygenases (LOXs), enzymes involved in inflammatory processes. This suggests that the structural components of this compound may also confer similar inhibitory properties against LOXs, particularly the platelet-type 12-(S)-LOX, which plays a role in various diseases including cancer and diabetes .

Inhibition of Enzymatic Activity

Research indicates that compounds with a similar structural framework exhibit potent inhibitory effects on LOXs. For example, certain derivatives showed nanomolar potency against 12-LOX and demonstrated selectivity over other related enzymes like cyclooxygenases (COXs) . This suggests that this compound may also possess significant anti-inflammatory properties.

Antiplatelet Activity

In vitro studies have shown that related compounds can inhibit platelet aggregation induced by thrombin and other agonists. The mechanism involves the reduction of calcium mobilization in platelets, which is crucial for their activation and aggregation . This property could make this compound a candidate for further investigation in cardiovascular diseases where platelet aggregation is a critical factor.

Efficacy in Inflammatory Models

In experimental models of inflammation, compounds structurally related to this compound have been shown to reduce edema and inflammatory cell infiltration. For instance, one study demonstrated that a benzenesulfonamide derivative significantly decreased paw edema in rats subjected to carrageenan-induced inflammation .

Clinical Relevance

The potential analgesic effects of sulfonamides have also been explored in clinical settings. A recent trial involving a novel formulation of a benzenesulfonamide showed promising results in managing postoperative pain, indicating that compounds with similar structures may provide effective pain relief with an acceptable safety profile .

Q & A

Q. What are the critical steps and reaction conditions required for the synthesis of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide to ensure high purity and yield?

The synthesis typically involves multi-step organic reactions, including sulfonylation, acylation, or coupling reactions. Key conditions include:

- Temperature control : Reactions often proceed at 0–60°C to optimize kinetics and minimize side reactions (e.g., exothermic acylation steps) .

- Solvent selection : Dichloromethane (DCM) or ethanol is used for solubility and reaction efficiency, with anhydrous conditions to prevent hydrolysis of sensitive groups .

- Catalyst use : Acid or base catalysts (e.g., triethylamine) may accelerate sulfonamide bond formation .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR resolves functional groups (e.g., sulfonamide, methoxy) and confirms regiochemistry .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Quantifies purity (>95%) and detects impurities (e.g., unreacted intermediates) .

Q. What are the common impurities observed during synthesis, and how can they be detected?

By-products include unreacted sulfonyl chlorides, hydroxylated derivatives, or incomplete cyclization products. Detection methods:

- TLC and HPLC : Monitor reaction progress and isolate impurities .

- Mass spectrometry : Identifies side products via characteristic ion fragments .

Q. How do solvent choice and temperature influence reaction kinetics and product distribution?

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents favor cyclization .

- Elevated temperatures (>60°C) may accelerate reactions but risk decomposition; lower temps (<0°C) improve selectivity in stereosensitive steps .

Q. What key functional groups define this compound’s reactivity in further modifications?

- Sulfonamide group : Participates in hydrogen bonding and serves as a handle for derivatization (e.g., alkylation) .

- Hydroxycyclopentyl moiety : Prone to oxidation or esterification, enabling prodrug strategies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields across studies?

Systematic optimization of variables is critical:

- Catalyst screening : Test alternatives (e.g., DMAP vs. pyridine) to improve efficiency .

- Reaction monitoring : Use in-situ FTIR or HPLC to identify yield-limiting steps .

- Reproducibility protocols : Standardize solvent drying methods and inert gas purging to reduce variability .

Q. What mechanistic insights guide the optimization of key synthetic steps?

- Kinetic studies : Rate-determining steps (e.g., sulfonylation) can be accelerated via microwave-assisted synthesis .

- Isotopic labeling : Track ¹⁸O in hydroxycyclopentyl groups to elucidate oxidation pathways .

Q. What strategies minimize by-products during sulfonylation?

- Stepwise addition : Introduce sulfonyl chloride gradually to avoid excess reagent .

- Scavenger agents : Use molecular sieves to absorb HCl by-products, shifting equilibrium toward product .

Q. How can advanced spectroscopic techniques address structural ambiguities?

- 2D NMR (e.g., COSY, NOESY) : Resolves overlapping signals in crowded spectra (e.g., diastereomers) .

- X-ray crystallography : Provides absolute configuration data for crystalline intermediates .

Q. What computational methods predict stability and reactivity under varying conditions?

- DFT calculations : Model transition states to explain regioselectivity in cyclization steps .

- Molecular dynamics simulations : Predict solubility and aggregation behavior in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.